Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
CAS No.: 1956328-02-1
Cat. No.: VC4335682
Molecular Formula: C10H7ClF2N2O2
Molecular Weight: 260.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956328-02-1 |
|---|---|
| Molecular Formula | C10H7ClF2N2O2 |
| Molecular Weight | 260.62 |
| IUPAC Name | methyl 2-[chloro(difluoro)methyl]-1H-benzimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H7ClF2N2O2/c1-17-8(16)5-3-2-4-6-7(5)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | IKCAGJRHYHJOSG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)(F)Cl |
Introduction
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound features a unique structure characterized by a chlorodifluoromethyl group, which enhances its chemical reactivity and potential biological activity. It is primarily investigated for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Synthesis Methods
The synthesis of Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves several key steps that require careful control of reaction conditions, including temperature, pressure, and solvent choice. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
This compound's mechanism of action involves interaction with specific biomolecular targets, which can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry. The presence of fluorine atoms enhances lipophilicity and bioactivity, making it an interesting subject in drug design.
Applications
Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has potential applications across various scientific fields:
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Medicinal Chemistry: Primarily explored for developing pharmaceuticals targeting specific biological pathways.
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Material Science: Due to its unique chemical properties imparted by fluorinated substituents.
Research continues to explore its full potential across these applications.
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